1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(16,9-4-5-9)8-14-11(15)13-7-10-3-2-6-17-10/h2-3,6,9,16H,4-5,7-8H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTSKKSZPCWJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the cyclopropyl-2-hydroxypropyl intermediate: This can be achieved through the reaction of cyclopropyl ketone with a suitable reducing agent to form the hydroxypropyl group.
Introduction of the thiophen-2-ylmethyl group: This step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride in the presence of a base.
Formation of the urea group: The final step involves the reaction of the intermediate with an isocyanate to form the urea group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxypropyl chain undergoes oxidation under controlled conditions. Common reagents and outcomes include:
Mechanistic Insight : Oxidation proceeds via radical intermediates or metal-mediated pathways, depending on the reagent. The cyclopropyl group’s rigidity stabilizes transition states, reducing ring strain during reaction .
Reduction Reactions
The urea moiety and thiophene ring are susceptible to reduction:
Note : LiAlH₄ reduction of the urea group yields 3-cyclopropyl-3-hydroxypropylamine and thiophen-2-ylmethylamine as primary products.
Electrophilic Substitution on Thiophene
The thiophene ring participates in halogenation and nitration:
*Yields estimated from analogous thiophene-containing compounds .
Cyclopropyl Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven reactions under specific conditions:
Key Finding : Transition-metal catalysts (e.g., Rh) enable selective C–C bond activation without disrupting the urea functionality .
Comparative Reactivity with Analogues
Reactivity differs significantly based on substituents:
Trends :
Scientific Research Applications
Medicinal Chemistry
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea exhibits promising pharmacological properties that make it a candidate for drug development. It has been studied for its potential as an inhibitor of specific kinases involved in cell proliferation and cancer progression.
Case Study: Kinase Inhibition
A study demonstrated that compounds similar to this compound effectively inhibit Mps-1 kinase, which is crucial for mitotic checkpoint regulation. This inhibition is significant for treating hyperproliferative disorders, including various cancers such as leukemia and solid tumors .
Antimicrobial Activity
Research indicates that the compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Cosmetic Formulations
The compound's properties allow it to be incorporated into cosmetic products aimed at skin hydration and protection. Its ability to form stable emulsions enhances the efficacy of topical applications.
Case Study: Emulsion Stability
A formulation study highlighted the effectiveness of incorporating this compound in creams, demonstrating improved moisturizing effects and stability over time .
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by binding to receptor sites.
Pathways: Interference with specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
5/6-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole ()
- Core Structure : Benzimidazole (aromatic heterocycle) vs. urea in the target compound.
- Substituents : Dual thiophen-2-ylmethyl groups and chloro substituents. The target compound lacks halogens but includes a cyclopropyl-hydroxypropyl group.
- Structural Features :
Tetrahydrobenzo[b]thiophene-Based Ureas ()
Examples: 7a–7d (e.g., 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea).
- Core Structure : Urea with tetrahydrobenzo[b]thiophene vs. the target’s simpler thiophen-2-ylmethyl group.
- Substituents: Benzoyl and hydrazono groups in 7a–7d vs. cyclopropyl-hydroxypropyl in the target.
- Implications: The hydrazono and benzoyl groups in 7a–7d may enhance π-π stacking or metal chelation, whereas the target’s cyclopropyl group could increase membrane permeability .
Data Table: Structural Comparison of Key Compounds
Research Findings and Hypotheses
- Lipophilicity : The cyclopropyl group likely increases lipophilicity compared to ethyl ester substituents in 7c/7d, suggesting better membrane penetration .
- Conformational Flexibility : The absence of rigid tetrahydrobenzo[b]thiophene (as in 7a–7d) might allow the target compound greater conformational adaptability for binding diverse targets.
Q & A
Q. What are the key synthetic challenges in preparing 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?
The synthesis involves introducing the cyclopropyl-hydroxypropyl group and forming the urea linkage. Challenges include steric hindrance from the cyclopropyl group and ensuring regioselectivity during coupling. Optimization steps include:
- Using gold(I)-catalyzed cyclization for the thiophene core (as seen in analogous compounds) .
- Employing polar aprotic solvents (e.g., DMF) at 60–80°C for urea bond formation to enhance reaction rates .
- Monitoring intermediates via HPLC to adjust stoichiometry and reduce byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the urea linkage and thiophene moieties?
- NMR : H and C NMR confirm the urea NH protons (δ 5.8–6.2 ppm) and thiophene aromaticity (δ 7.1–7.5 ppm) .
- IR : Urea carbonyl stretches appear at 1640–1680 cm, while thiophene C-S bonds absorb near 690 cm .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns of the cyclopropyl-thiophene backbone .
Q. How can solubility and stability be improved for in vitro assays?
- Use co-solvents like DMSO (≤5% v/v) to enhance aqueous solubility without denaturing proteins .
- Stabilize the hydroxypropyl group by avoiding strong acids/bases during formulation, as cyclopropane rings are prone to ring-opening under harsh conditions .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended for refinement?
X-ray diffraction identifies conformational isomerism (e.g., thiophene ring orientations) and hydrogen-bonding networks involving the urea group. SHELX programs are preferred for refinement due to:
Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?
Discrepancies often arise from pharmacokinetic (PK) factors. Methodological approaches include:
- Metabolite Identification : LC-MS/MS to detect hydroxylated or glucuronidated metabolites altering activity .
- Dose Adjustment : Allometric scaling based on plasma protein binding differences between species .
- Target Engagement Studies : PET imaging with radiolabeled analogs to verify in vivo target binding .
Q. How do structural modifications (e.g., cyclopropyl vs. phenyl groups) impact bioactivity, and what methods assess this?
- SAR Studies : Replace cyclopropyl with phenyl (as in ’s analogs) to evaluate steric/electronic effects on enzyme inhibition.
- Computational Modeling : DFT calculations (e.g., Gaussian) compare binding energies of modified compounds to targets like kinases .
- In Vitro Assays : Measure IC shifts in enzyme inhibition (e.g., urease) to quantify group contributions .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Standardized Synthesis : Use flow reactors for reproducible coupling steps (≥95% purity by HPLC) .
- Positive Controls : Include structurally validated analogs (e.g., triazole-containing ureas) to normalize assay outputs .
- Blinded Testing : Randomize compound batches across replicates to minimize operator bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
